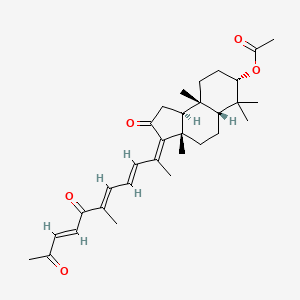

geoditin B

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H42O5 |

|---|---|

Molecular Weight |

494.7 g/mol |

IUPAC Name |

[(3Z,3aS,5aR,7S,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-7-yl] acetate |

InChI |

InChI=1S/C31H42O5/c1-19(23(34)13-12-21(3)32)10-9-11-20(2)28-24(35)18-26-30(7)17-15-27(36-22(4)33)29(5,6)25(30)14-16-31(26,28)8/h9-13,25-27H,14-18H2,1-8H3/b11-9+,13-12+,19-10+,28-20+/t25-,26-,27-,30+,31-/m0/s1 |

InChI Key |

CDPPOXOHMOXLAH-SZVIEOACSA-N |

Isomeric SMILES |

C/C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@]2(CC[C@@H](C3(C)C)OC(=O)C)C)C)/C=C/C=C(\C)/C(=O)/C=C/C(=O)C |

Canonical SMILES |

CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C)OC(=O)C)C)C)C=CC=C(C)C(=O)C=CC(=O)C |

Synonyms |

geoditin B |

Origin of Product |

United States |

Isolation and Research Oriented Characterization of Geoditin B

Strategies for Isolation and Purification from Natural Sources

Geoditin B has been identified in several species of marine sponges, including Jaspis sp., Geodia japonica, and Rhabdastrella aff. distincta. bidd.groupresearchgate.net The isolation process typically involves extracting the compounds from the sponge material using appropriate solvents. Following extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of other natural products present in the extract.

Common strategies for the purification of this compound include silica (B1680970) gel chromatography and reverse phase semipreparative high-performance liquid chromatography (HPLC). ctdbase.org These techniques leverage differences in polarity and affinity of the compounds for stationary and mobile phases to achieve separation. Silica gel chromatography, a type of column chromatography, is often used in the initial stages for bulk separation based on polarity. Reverse phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, provides higher resolution separation, allowing for the isolation of pure this compound. researchgate.net

Analytical Methodologies for Structural Elucidation of this compound

Structural elucidation of natural products requires the application of various analytical techniques to determine the arrangement of atoms within the molecule. For this compound, this has involved extensive spectroscopic and chromatographic methods. ctdbase.org

High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight of the compound, which can help in determining its elemental composition. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule by detecting characteristic vibrations of chemical bonds. bidd.group Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of conjugated pi systems within the molecule, although it is often less informative for complete structure identification compared to NMR and MS, it can be useful for quantitative analysis and detecting chromophores. bidd.group The structural elucidation of this compound has specifically utilized extensive spectroscopy, including 2D NMR spectra, and comparison of spectral data with reported literature values. ctdbase.org

Beyond their role in isolation, chromatographic techniques, particularly when coupled with mass spectrometry, are vital for the identification and confirmation of natural products. HPLC is used to separate components in a mixture based on their differential affinities for a stationary phase and a mobile phase. researchgate.netscite.ai

Biosynthetic Pathways of Geoditin B

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of spiromeroterpenoids in fungi generally begins with the condensation of a polyketide-derived aromatic core with a terpene precursor. For many related compounds produced by Penicillium and Aspergillus species, these precursors have been identified.

Key Precursors:

Polyketide Moiety: The aromatic portion of geoditin B is likely derived from 3,5-dimethylorsellinic acid (DMOA) . DMOA is a common polyketide starter unit in the biosynthesis of many fungal meroterpenoids.

Terpene Moiety: The terpene-derived portion is proposed to originate from farnesyl pyrophosphate (FPP) . FPP is a C15 isoprenoid intermediate that serves as a precursor to a vast array of sesquiterpenoids and other complex terpenes.

Proposed Intermediates:

Following the initial coupling of DMOA and FPP, the pathway would proceed through a series of enzymatic modifications to form the characteristic spirocyclic core of this compound. While specific intermediates for this compound are not confirmed, the biosynthesis of the related spiromeroterpenoid, asnovolin, suggests a cascade involving dearomatization of the DMOA ring, followed by an enzyme-controlled polyene cyclization and a hydride shift to form the spiro-skeleton. nih.gov Subsequent tailoring reactions, such as oxidations and chlorinations, would then lead to the final structure of this compound.

Interactive Data Table: Proposed Precursors for this compound Biosynthesis

| Precursor Type | Proposed Molecule | Chemical Class | Origin |

| Polyketide | 3,5-Dimethylorsellinic acid (DMOA) | Polyketide | Acetate pathway |

| Terpenoid | Farnesyl pyrophosphate (FPP) | Isoprenoid | Mevalonate pathway |

Enzymatic Machinery Involved in this compound Biosynthesis

The specific enzymes responsible for this compound biosynthesis have not been experimentally characterized. However, based on the proposed pathway and analysis of biosynthetic gene clusters (BGCs) for similar compounds, the following enzyme classes are expected to be involved:

Polyketide Synthase (PKS): A type I PKS is anticipated to synthesize the 3,5-dimethylorsellinic acid precursor from acetyl-CoA and malonyl-CoA.

Terpene Cyclase: A terpene cyclase would catalyze the cyclization of the farnesyl moiety. In the biosynthesis of asnovolins, a specific cyclase (NvfL) is responsible for the unique spirocyclization. nih.gov

Prenyltransferase: An aromatic prenyltransferase would catalyze the initial C-C bond formation between the DMOA-derived polyketide and farnesyl pyrophosphate.

Cytochrome P450 Monooxygenases: These enzymes are likely responsible for the oxidative tailoring steps, including hydroxylations and the formation of the dienone system.

Halogenase: A specific halogenase, likely a flavin-dependent enzyme, is required for the dichlorination of the aromatic ring, a key feature of this compound.

Methyltransferase: An S-adenosylmethionine (SAM)-dependent methyltransferase would be responsible for the methylation of the hydroxyl groups on the polyketide backbone.

Genetic Basis of this compound Biosynthesis

The genes encoding the biosynthetic pathway for this compound are expected to be organized in a contiguous biosynthetic gene cluster (BGC) within the genome of the producing fungus. While the specific BGC for this compound has not been identified and characterized, the analysis of BGCs for other fungal meroterpenoids, such as andrastin A and gliotoxin (B1671588) in Penicillium species, provides a model for its likely organization. researchgate.netnih.gov

These clusters typically contain genes encoding the core PKS and terpene cyclase enzymes, alongside genes for all the necessary tailoring enzymes (e.g., P450s, methyltransferases, halogenases), as well as regulatory proteins and sometimes transporter proteins. Identifying and characterizing this specific gene cluster is a crucial step toward understanding and potentially engineering the biosynthesis of this compound.

Approaches to In Vitro Reconstitution of Biosynthetic Steps

Currently, there are no published reports on the in vitro reconstitution of any biosynthetic steps for this compound. However, established methodologies could be applied once the relevant genes are identified.

Potential Approaches:

Heterologous Expression: The identified biosynthetic genes from the this compound cluster could be expressed in a suitable host organism, such as Aspergillus nidulans or yeast (Saccharomyces cerevisiae). nih.govnih.gov This would allow for the production and characterization of individual enzymes.

Enzyme Assays: Once the enzymes are produced and purified, in vitro assays can be performed to confirm their specific function. For example, the PKS could be incubated with its substrates (acetyl-CoA, malonyl-CoA) to confirm the production of DMOA. Similarly, the prenyltransferase could be tested with DMOA and FPP.

Cell-Free Protein Synthesis (CFPS): A more advanced approach involves the use of cell-free systems to reconstitute parts of or the entire biosynthetic pathway in a test tube. nih.gov This method offers a high degree of control over reaction conditions and can facilitate the identification of unstable intermediates.

Elucidating the enzymatic functions through these in vitro techniques would provide definitive evidence for the proposed biosynthetic pathway of this compound and open avenues for biocatalytic synthesis of the compound and its analogs.

Chemical Synthesis and Structural Modification of Geoditin B

Total Synthesis Approaches to Geoditin B

Total synthesis involves the construction of a complex molecule from simpler, readily available precursors. While general strategies for triterpene synthesis exist, the specific total synthesis of this compound requires dedicated approaches due to its unique structural features.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a crucial step in planning a total synthesis. It involves working backward from the target molecule, identifying key disconnections that simplify the structure into manageable synthetic intermediates. For complex triterpenes like this compound, strategic disconnections would aim to break the molecule into smaller, more easily synthesized fragments that can later be coupled together. This process often involves identifying key carbon-carbon bonds to cleave and functional groups to interconvert. researchgate.net The goal is to identify readily available starting materials and a sequence of reactions that can efficiently assemble the target molecule. arxiv.org

Key Synthetic Intermediates and Stereochemical Control

The total synthesis of a complex molecule like this compound relies on the successful preparation and manipulation of key synthetic intermediates. These intermediates are designed to carry the necessary carbon framework and functional groups that will be transformed in subsequent steps to build the final structure. Stereochemical control is paramount throughout the synthesis, especially in molecules with multiple chiral centers like triterpenes. fiveable.meresearchgate.netrijournals.com Achieving the correct relative and absolute stereochemistry at each stereogenic center is critical for synthesizing the biologically active form of the molecule. nih.govchemrxiv.org Strategies for stereochemical control can include the use of stereoselective reactions, chiral reagents or catalysts, or chiral auxiliaries. fiveable.meresearchgate.netrijournals.com

Semi-Synthesis and Derivatization Strategies for this compound

Semi-synthesis involves using a compound isolated from a natural source as a starting material for chemical modifications to produce novel compounds. wikipedia.org This approach can be particularly useful for complex natural products like this compound, where a total synthesis might be very challenging or costly. By starting with the naturally occurring this compound, chemists can focus on modifying specific parts of the molecule to improve its properties or explore structure-activity relationships. Derivatization strategies involve chemically modifying specific functional groups on the this compound scaffold. mdpi.comjfda-online.commdpi.com These modifications can be undertaken for various reasons, such as improving solubility, enhancing stability, introducing tags for analysis or imaging, or altering biological activity. Common derivatization reactions include silylation, acylation, and alkylation, targeting functional groups like hydroxyls. mdpi.comjfda-online.com

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymatic transformations. researchgate.netnih.govbeilstein-journals.org This approach leverages enzymes as biocatalysts to perform specific chemical transformations, often with high regio- and stereoselectivity, that might be difficult to achieve using traditional chemical methods alone. nih.govbeilstein-journals.org For complex molecules like this compound, chemoenzymatic approaches could involve using enzymes to catalyze key steps such as oxidations, reductions, or glycosylations, while chemical reactions are used for other transformations or to prepare enzymatic substrates. researchgate.netnih.govbiorxiv.org This hybrid approach can potentially lead to more efficient and sustainable synthetic routes compared to purely chemical synthesis. nih.gov While the provided search results discuss chemoenzymatic synthesis in the context of other natural products and complex molecules researchgate.netnih.govbeilstein-journals.orgbiorxiv.orgucsd.edu, the application of these strategies specifically to this compound would involve identifying suitable enzymes and reaction conditions that can operate on the this compound structure or its intermediates.

Compound Information

| Compound Name | PubChem CID |

| This compound |

Interactive Data Table (Example - Data is illustrative as specific yields and intermediates for this compound synthesis were not found):

| Synthetic Step | Reaction Type | Key Intermediate (Illustrative) | Approximate Yield (%) (Illustrative) | Stereochemical Outcome |

| 1 | Cyclization | Intermediate A | 85 | Diastereoselective |

| 2 | Oxidation | Intermediate B | 70 | Regioselective |

| 3 | Coupling | Intermediate C + Intermediate D | 60 | Stereospecific |

| ... | ... | ... | ... | ... |

| n | Final Deprotection | This compound | 75 (Overall from Intermediate X) | N/A |

(Note: This table is an illustrative example. Actual data for the synthesis of this compound would be required to populate a real data table.)

Molecular and Cellular Mechanisms of Action of Geoditin B Preclinical

Target Identification and Validation at the Molecular Level

Research into the precise molecular targets of Geoditin B is ongoing. Studies have begun to elucidate its interactions at the cellular and molecular levels, particularly concerning the induction of apoptosis.

Protein-Ligand Interactions

Detailed information specifically on the direct protein-ligand interactions of this compound is limited in the available research. Investigations into the molecular mechanisms have primarily focused on the downstream effects of this compound treatment on cellular processes and the modulation of key proteins involved in cell death pathways.

Modulation of Enzyme Activity (e.g., Caspase Activation, Kinase Inhibition)

A significant finding regarding the enzymatic modulation by this compound is its ability to induce the activation of caspase-3. cmdm.tw Studies in HL-60 cells treated with this compound have shown activation of caspase-3, an executioner caspase that plays a critical role in the apoptotic cascade, leading to the dismantling of the cell. cmdm.tw While the activation of caspase-3 is a key event, the upstream enzymes or pathways directly modulated by this compound to trigger this activation require further detailed investigation. Information on the inhibition of specific kinases or other enzyme classes by this compound is not extensively reported in the provided literature, although related compounds like Geoditin A have shown the ability to inhibit cyclin-dependent kinase activity.

Nucleic Acid Interactions (if applicable)

Based on the currently available research, there is no explicit information detailing direct interactions between this compound and nucleic acids such as DNA or RNA. The reported mechanisms of action primarily involve cellular signaling pathways leading to apoptosis.

Intracellular Signaling Pathway Modulation by this compound

This compound has been shown to modulate intracellular signaling pathways, primarily those involved in the induction of programmed cell death, or apoptosis.

Apoptosis Induction Pathways (e.g., Mitochondrial Membrane Potential Dissipation, Caspase-3 Activation, PCNA Decrease)

Studies have demonstrated that this compound induces characteristic markers of apoptotic cell death in human promyelocytic leukemia HL-60 cells. Treatment with this compound has been shown to lead to the dissipation of mitochondrial membrane potential. cmdm.tw The disruption of mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria.

Furthermore, this compound treatment results in the activation of caspase-3, a key executioner caspase responsible for cleaving various cellular substrates and executing the apoptotic program. cmdm.tw A decrease in the levels of proliferating cell nuclear antigen (PCNA) has also been observed in cells treated with this compound. cmdm.tw PCNA is a protein involved in DNA replication and repair, and its decrease is often associated with cell cycle arrest and the induction of apoptosis. These findings collectively indicate that this compound modulates intracellular signaling to initiate the apoptotic cascade, likely involving the mitochondrial pathway.

Table 1 summarizes key observations regarding apoptosis induction by this compound in HL-60 cells.

| Effect | Observation in HL-60 Cells Treated with this compound | Reference |

| Mitochondrial Membrane Potential | Dissipation | cmdm.tw |

| Caspase-3 Activity | Activation | cmdm.tw |

| Proliferating Cell Nuclear Antigen (PCNA) | Decrease in levels | cmdm.tw |

Preclinical Biological Activities of Geoditin B

In Vitro Cytotoxicity and Antiproliferative Activities against Cell Lines

No information is available in the reviewed literature regarding the in vitro cytotoxicity or antiproliferative activities of geoditin B against any cell lines.

Specific Cancer Cell Line Responses (e.g., HL-60 Leukemia Cells)

There are no specific studies detailing the response of HL-60 leukemia cells or any other cancer cell lines to treatment with this compound.

Comparative Studies with Normal Cell Lines

No data exists comparing the cytotoxic effects of this compound on cancerous cell lines versus normal, non-cancerous cell lines.

Antimicrobial Activities (if applicable)

The antimicrobial properties of this compound have not been reported in the available scientific literature.

Antibacterial Spectrum and Efficacy

There is no information available on the antibacterial spectrum or efficacy of this compound.

Antifungal Properties

No studies concerning the antifungal properties of this compound were found.

Anti-inflammatory Properties in Cellular and Preclinical Models

There is no available data from cellular or preclinical models to suggest or define any anti-inflammatory properties of this compound.

Immunomodulatory Effects in Cellular Systems

There is currently no specific scientific literature detailing the immunomodulatory effects of this compound in cellular systems. Research on related compounds may exist, but data focusing solely on this compound's interaction with immune cells such as T-lymphocytes, B-lymphocytes, macrophages, or dendritic cells, and its influence on cytokine production or immune cell polarization, has not been reported.

In Vivo Efficacy Studies in Animal Models of Disease

Comprehensive in vivo efficacy studies of this compound in animal models of disease, as per the available scientific record, have not been published.

Efficacy in Murine Tumor Models

There is no published data on the efficacy of this compound in murine tumor models. Studies detailing its effects on tumor growth, progression, or metastasis in mouse models of cancer are not present in the current body of scientific literature.

Pharmacodynamic Endpoints in Animal Studies

Consistent with the absence of in vivo efficacy data, there are no reports on the pharmacodynamic endpoints of this compound in animal studies. Information regarding the molecular and cellular changes induced by this compound in tumor tissues or surrogate tissues from animal models is not available.

Structure Activity Relationship Sar Studies of Geoditin B and Its Analogs

Identification of Key Pharmacophoric Features

Pharmacophoric features are the essential molecular features that are necessary for a molecule to exert a particular biological activity. These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and charged centers, arranged in a specific spatial orientation. Identifying these features is crucial in understanding how a molecule interacts with its biological target.

In the context of geoditin B, a direct comparison with geoditin A provides some insight into potential key pharmacophoric features. Geoditin A and this compound are structurally very similar, differing primarily by the presence of an acetyl group at the C3 position in geoditin A, while this compound has a hydroxyl group at this position. Studies have shown that geoditin A exhibits significantly higher cytotoxicity against certain cancer cell lines, such as HL-60 human promyelocytic leukemia cells, compared to this compound. For instance, geoditin A was reported to be approximately 10-fold more cytotoxic to HL-60 cells than this compound, with IC₅₀ values of 5 μg/mL for geoditin A and >50 μg/mL for this compound. This notable difference in activity suggests that the functional group at the C3 position, and specifically the presence or absence of the acetyl group, plays a significant role in the cytotoxic activity. This position and its associated chemical properties (e.g., hydrogen bonding potential, steric bulk) could represent a key pharmacophoric feature influencing the interaction with the biological target responsible for cytotoxicity.

Further research would be required to fully elucidate the complete set of pharmacophoric features of this compound and its analogs and their precise spatial arrangement. This typically involves studying a series of structurally diverse analogs and correlating their activities with their three-dimensional molecular properties.

Design and Synthesis of this compound Analogs for Modulated Activity

The design and synthesis of analogs are fundamental to SAR studies, allowing researchers to systematically modify specific parts of a molecule to understand their contribution to biological activity. By creating analogs with targeted structural changes, it is possible to probe the importance of different functional groups, rings, and stereochemistry.

While the provided information mentions the isolation of this compound and related isomalabaricane triterpenes, including geoditin A, isogeoditin A, and isothis compound, from marine sponges researchgate.net, detailed accounts of the design and synthesis of a broad library of this compound analogs specifically aimed at modulating its activity are not extensively described in the search results. However, the observed difference in cytotoxicity between naturally occurring geoditin A and this compound highlights the potential for analog synthesis to explore the impact of modifications at the C3 position.

The synthesis of analogs allows for the introduction of various functional groups, alterations to the carbon skeleton, and changes in stereochemistry. By testing these synthetic analogs in biological assays, researchers can gather data to build a more comprehensive SAR model. For example, synthesizing analogs with different substituents at the C3 position (e.g., varying ester groups, ethers, or oxidation states) could provide valuable information on the electronic and steric requirements at this site for optimal activity. Similarly, modifications to other parts of the isomalabaricane core could reveal other critical regions for biological interaction.

Although specific synthetic strategies for designed this compound analogs for modulated activity are not detailed, the principle of analog synthesis is a standard approach in medicinal chemistry to improve potency, selectivity, and other pharmacological properties based on SAR insights.

Conformational Analysis and its Impact on Biological Activity

Conformational analysis is the study of the different spatial arrangements that a molecule can adopt due to rotation around single bonds. The three-dimensional shape, or conformation, of a molecule is critical for its biological activity because it dictates how the molecule interacts with its target receptor or enzyme. A molecule may have several possible conformations, but often only specific low-energy conformations are biologically relevant for binding to a target.

Understanding the preferred conformations of this compound and its analogs is important for a complete SAR analysis. Different conformations can present different sets of pharmacophoric features to the biological target, leading to varying degrees of binding affinity and activity. Factors such as intramolecular interactions, solvent effects, and interactions with the binding site of the target can influence the favored conformation.

While the general importance of conformational analysis in understanding biological activity is well-established, specific studies detailing the conformational analysis of this compound and the direct impact of its conformation on its observed biological activities (such as cytotoxicity) were not found in the provided search results. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational methods are commonly used to study molecular conformations. Applying these methods to this compound and its analogs could provide valuable insights into the biologically active conformation and inform the design of more potent and selective compounds.

Computational Chemistry Approaches in SAR Elucidation (e.g., QSAR)

Computational chemistry approaches play a significant role in modern SAR studies, providing powerful tools to analyze molecular properties and predict biological activity. Quantitative Structure-Activity Relationship (QSAR) is a widely used computational method that aims to build mathematical models correlating structural descriptors of compounds with their biological activities.

QSAR models can help identify which molecular properties (e.g., electronic, steric, hydrophobic) are most important for activity and can be used to predict the activity of new, untested compounds. These models are developed using a dataset of compounds with known structures and activities. Various molecular descriptors are calculated for each compound, and statistical methods are employed to find a relationship between these descriptors and the observed activity.

Other computational techniques, such as molecular docking and molecular dynamics simulations, can complement QSAR studies by providing insights into the potential binding modes and interactions of compounds with their biological targets. These methods can help visualize how a molecule fits into a binding site and identify key interactions that contribute to binding affinity and activity.

While computational chemistry approaches are powerful tools for SAR elucidation, specific QSAR studies or detailed computational analyses focused on this compound and its analogs were not identified in the provided search results. Applying these methods to a series of this compound analogs with known activities could lead to the development of predictive QSAR models, which could then be used to guide the design and synthesis of novel, more potent analogs.

Cytotoxicity Data Comparison: Geoditin A vs. This compound in HL-60 Cells

| Compound | IC₅₀ (μg/mL) | Cell Line |

| Geoditin A | 5 | HL-60 |

| This compound | >50 | HL-60 |

Note: Data compiled from reference.

Future Research Trajectories for Geoditin B

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

Understanding the biosynthetic pathways of natural products like geoditin B is crucial for potential biotechnological production and the discovery of novel enzymes. Triterpenoids, including the isomalabaricane type, are derived from the cyclization of squalene (B77637) or squalene-2,3-oxide. mdpi.comresearchgate.netrsc.org While the general precursors are known, the specific enzymes and intermediate steps involved in the biosynthesis of the unique isomalabaricane skeleton of this compound are not fully elucidated. Future research aims to identify the genes encoding the cyclases and other modifying enzymes responsible for the formation of this compound in its native marine sponge hosts or associated microorganisms. mdpi.com Techniques such as genomics, transcriptomics, and proteomics of the source organisms, coupled with in vitro enzymatic assays, will be instrumental in mapping these pathways. Elucidating these pathways could potentially lead to the heterologous expression of the biosynthetic machinery in amenable hosts, providing a sustainable source of this compound and its analogs.

Development of Novel Synthetic Methodologies for Complex Analogs

The complex structure of this compound presents challenges for chemical synthesis. Developing efficient and scalable synthetic methodologies is essential for producing sufficient quantities for comprehensive biological evaluation and for creating novel analogs with potentially improved properties. mdpi.comopenaccessjournals.com Future research will focus on innovative synthetic strategies, potentially employing modern techniques such as flow chemistry, automated synthesis platforms, and computational modeling to design and optimize synthetic routes. bgosoftware.comresearchgate.netrtu.lv The goal is to achieve total synthesis or semi-synthesis from readily available precursors, allowing for the systematic exploration of structure-activity relationships and the generation of diverse libraries of this compound derivatives. mdpi.com This is particularly important for creating complex analogs that may not be easily accessible through isolation from natural sources.

Identification of Additional Molecular Targets and Pathways

While some studies have explored the biological activities of this compound, the full spectrum of its molecular targets and the cellular pathways it modulates remain to be fully elucidated. mdpi.com Geoditin A, a closely related compound, has been shown to induce apoptosis and affect cyclin-dependent kinase activity, suggesting potential mechanisms of action for isomalabaricane triterpenes. sci-hub.semdpi.com Future research will utilize advanced techniques such as affinity chromatography, pull-down assays, and activity-based protein profiling to identify proteins that directly interact with this compound. biorxiv.org Furthermore, transcriptomics, proteomics, and phosphoproteomics studies will help to understand the downstream effects of this compound binding on cellular signaling networks. This will provide a more comprehensive understanding of how this compound exerts its biological effects and may reveal novel therapeutic indications beyond those currently explored. nih.gov

Investigation of Synergistic Effects with Existing Therapeutic Agents

Exploring the potential synergistic effects of this compound in combination with existing therapeutic agents is a promising avenue for future research, particularly in the context of diseases like cancer where combination therapy is common. nih.gov While there is general interest in the synergistic effects of natural products with conventional drugs, specific studies on this compound combinations are needed. Future research will involve in vitro and in vivo studies to evaluate the combined effects of this compound with standard chemotherapeutic agents or targeted therapies. frontiersin.org These studies will aim to determine if this compound can enhance the efficacy of other drugs, reduce the required dosages, or overcome mechanisms of drug resistance. nih.gov Understanding the underlying mechanisms of any observed synergy, such as effects on drug uptake, metabolism, or shared/complementary signaling pathways, will be crucial. nih.govmdpi.com

Ecological Role and Chemical Ecology of this compound

Marine natural products often play significant roles in the ecological interactions of the organisms that produce them. mdpi.comroutledge.comnih.gov The ecological function of this compound in marine sponges is an area ripe for investigation. Future research will explore the role of this compound in deterring predators, inhibiting the growth of competing organisms (e.g., bacteria, fungi, or fouling organisms), or mediating symbiotic relationships. gamtostyrimai.ltfrontiersin.org This will involve field observations, behavioral assays, and chemical analyses of the sponge and its surrounding environment. Understanding the ecological pressures that have driven the evolution of this compound biosynthesis can provide insights into its biological activities and potential applications. mdpi.com Techniques from chemical ecology, such as the identification of infochemicals and the study of chemically mediated interactions, will be central to this research. routledge.comgamtostyrimai.lt

Advanced Preclinical Model Development for Specific Disease States

Evaluating the therapeutic potential of this compound requires the use of relevant preclinical models that accurately reflect human disease states. harvard.edupharmafeatures.comtranscurebioservices.com While initial cytotoxicity studies may be conducted in standard cell lines, future research will focus on developing and utilizing more advanced models. mdpi.com This includes the use of 3D cell culture models, organ-on-a-chip systems, and patient-derived xenograft models, which can better recapitulate the complexity of human tissues and tumors. harvard.edupharmafeatures.comforbes.com For specific diseases where this compound shows promise, such as certain types of cancer, developing more predictive animal models that mimic the human disease progression and response to therapy will be crucial for assessing efficacy and pharmacokinetics before potential clinical translation. transcurebioservices.comnih.gov

Q & A

Q. How can researchers enhance the reproducibility of this compound studies in peer-reviewed publications?

- Methodological Answer :

- Detail compound sourcing (e.g., supplier, purity ≥95% by HPLC) and preparation methods (e.g., stock solution storage at −80°C) .

- Share supplementary protocols (e.g., step-by-step glycosidase treatment) via repositories like Figshare.

- Follow MIAME or MIAPE standards for omics data, ensuring raw files (e.g., proteomics) are publicly accessible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.